1-bromo-4-(1-methoxyethenyl)benzene
Description
1-Bromo-4-(1-methoxyethenyl)benzene is an aromatic compound featuring a bromine substituent at the para position of a benzene ring and a 1-methoxyethenyl group (-CH₂-C(OCH₃)=CH₂) at the opposite para position. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity. The compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for synthesizing complex organic frameworks, including pharmaceuticals and materials . Its synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using aldehydes and phosphorus-based reagents .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-bromo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
FYJFFDDXEGFRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Another method involves the bromination of phenylacetic acid followed by esterification and subsequent methoxylation .
Industrial Production Methods: Industrial production of 1-bromo-4-(1-methoxyethenyl)benzene often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-bromo-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1-methoxyethenyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Bromo-4-[2-ethoxyethenyl]benzene
- Structure : Replaces the methoxy group with ethoxy (-OCH₂CH₃).
- Synthesis : Prepared via similar aldehyde-based routes but requires ethyl-substituted reagents .
- Spectroscopy : ¹H NMR shows a downfield shift for the ethenyl protons (δ 6.2–6.5 ppm) compared to methoxy derivatives (δ 5.8–6.1 ppm) due to reduced electron donation .
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene
- Structure : Ethynyl linkage (-C≡C-) instead of ethenyl (-CH₂-CH₂-).
- Synthesis: Synthesized via Sonogashira coupling using 1-bromo-4-iodobenzene and 4-methoxyphenylacetylene .
- Reactivity : The ethynyl group enables conjugation across the benzene ring, enhancing stability and enabling applications in optoelectronics.
- Molecular Weight : Higher (287.156 g/mol) than the target compound (253.09 g/mol) due to the ethynyl group .
1-Bromo-4-(3-thienyl)benzene
- Structure : Thiophene ring replaces the methoxyethenyl group.
- Synthesis : Prepared via Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 3-thiopheneboronic acid .
- Reactivity : The sulfur atom in thiophene enhances π-electron density, making it more reactive in electrophilic substitutions.
- Applications : Key intermediate for synthesizing heterocyclic pharmaceuticals and conductive polymers .
1-Bromo-4-(methoxymethyl)benzene
- Structure : Methoxymethyl (-CH₂-OCH₃) instead of methoxyethenyl.
- Synthesis : Derived from benzyl alcohol derivatives via etherification .
- Physical Properties: Lower polarity compared to the ethenyl analog, leading to higher solubility in nonpolar solvents.
- Thermal Stability : Reduced conjugation results in lower thermal stability (decomposes at ~150°C) .
Comparative Data Table
Key Research Findings
- Electronic Effects : The methoxyethenyl group in 1-bromo-4-(1-methoxyethenyl)benzene enhances electron density at the benzene ring, facilitating electrophilic aromatic substitution at the ortho position to bromine .
- Stereochemical Influence : Unlike 1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene (which forms diastereomers in a 5:6 ratio ), the target compound lacks stereogenic centers, simplifying purification.
- Thermal Stability : Ethynyl derivatives (e.g., 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene) exhibit higher thermal stability (decomposition >250°C) due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
